molecular formula C9H9F4NO B1429452 4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol CAS No. 1365808-22-5

4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol

Cat. No.: B1429452
CAS No.: 1365808-22-5
M. Wt: 223.17 g/mol
InChI Key: WWVRXOFYFUNYLM-UHFFFAOYSA-N
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Description

4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol is an organofluorine compound known for its unique chemical properties This compound is characterized by the presence of a tetrafluoropropyl group attached to an amino group, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol typically involves the reaction of 4-aminophenol with 2,2,3,3-tetrafluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. Industrial production also emphasizes safety measures to handle the reactive fluorinated intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorinated carbon atoms under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution can produce a variety of substituted phenols.

Scientific Research Applications

4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol involves its interaction with specific molecular targets and pathways. The fluorinated group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The phenolic group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoropropyl methacrylate
  • 2,2,3,3-Tetrafluoropropyl acrylate
  • 2,2,3,3-Tetrafluoropropylamine

Uniqueness

4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol stands out due to the presence of both a phenolic and an amino group, combined with the tetrafluoropropyl moiety. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-8(11)9(12,13)5-14-6-1-3-7(15)4-2-6/h1-4,8,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVRXOFYFUNYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(C(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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